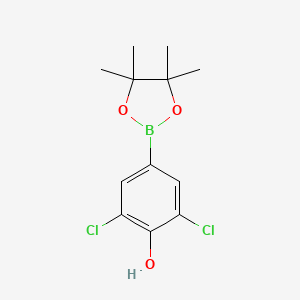

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 667151-27, MFCD20526385) is a boronic acid pinacol ester featuring a phenol group at the para position and chlorine substituents at the ortho positions (2 and 6) of the aromatic ring. It is a crystalline powder with a molecular weight of 288.96 g/mol and melting points reported at 103°C and 110°C . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, particularly in pharmaceutical and materials science applications .

Properties

IUPAC Name |

2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVSUBSFIDLDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2,6-dichlorophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates as a boronic ester partner in palladium-catalyzed Suzuki-Miyaura reactions, forming biaryl structures essential for pharmaceuticals and materials.

Key Reaction Components

Mechanistic Pathway :

-

Oxidative Addition : Aryl halide reacts with Pd(0) to form a Pd(II) complex.

-

Transmetalation : The boronate transfers its aryl group to Pd(II) via base-assisted nucleophilic substitution.

-

Reductive Elimination : Biaryl product forms with regeneration of Pd(0) .

Applications :

Formation of Conjugated Polymers

The compound acts as an electron-deficient acceptor in donor-acceptor conjugated microporous polymers (CMPs).

Polymerization Conditions

Nucleophilic Substitution Reactions

The electron-withdrawing chlorine substituents on the phenolic ring facilitate nucleophilic aromatic substitution (NAS).

Reported Transformations

| Reagent | Product | Conditions |

|---|---|---|

| Grignard Reagents | Substituted biaryl amines | Cu catalysis, O₂ atmosphere |

| Aryl Lithium Compounds | Biphenyl derivatives | Low-temperature (-78°C) |

Example : Reaction with biaryl-2-carbonitriles and Grignard reagents yields N–H imines, which undergo Cu-catalyzed C–N bond formation .

Oxidative Coupling Reactions

Under aerobic conditions, the compound undergoes oxidative dimerization to form biphenyl structures.

Experimental Setup

| Component | Details |

|---|---|

| Oxidant | Molecular oxygen (O₂) |

| Base | Lithium tert-butoxide (t-BuOLi) |

| Catalyst | CuCl₂ |

| Yield | 56% biphenyl product + 38% phenol byproduct |

Mechanism :

-

Deprotonation of the phenolic -OH group generates an aryl lithium species.

-

Oxidative coupling forms a dimeric structure, with competing oxygenation pathways producing phenol derivatives .

Functionalization via Boronate Reactivity

The pinacol boronate group enables protodeboronation or transesterification under controlled conditions.

Key Reactions

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Protodeboronation | Acidic aqueous media (pH < 3) | Generates phenolic derivatives |

| Transesterification | Boronic acids + diols | Exchanges pinacol for other diols |

Scientific Research Applications

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to form boronate esters with diols and other nucleophiles. This interaction is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The molecular targets include the palladium catalyst and the aryl halide substrates .

Comparison with Similar Compounds

Table 1: Structural Features of Analogues

Key Observations :

- Electron-Withdrawing Effects : The target compound’s chlorine substituents enhance electrophilicity at the boron center compared to methyl or hydrogen analogues, improving cross-coupling efficiency .

- Steric Hindrance : Bulkier substituents (e.g., -CH3 in 2,6-dimethyl analogue) reduce reactivity in coupling reactions compared to smaller halogens .

- Acidity: The phenol group (pKa ~7.2) in the target compound is more acidic than methoxy or alcohol derivatives, enabling deprotonation under mild basic conditions .

Physicochemical Properties

Table 2: Physical Properties

Key Trends :

- Melting Points : Chlorine substituents increase melting points compared to methyl or hydrogen analogues due to stronger intermolecular interactions (e.g., halogen bonding) .

- Solubility: The phenol group in the target compound reduces solubility in nonpolar solvents compared to alcohol or methoxy derivatives .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity was compared to analogues in Suzuki-Miyaura couplings (Table 3).

Biological Activity

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS Number: 1003298-87-0) is a synthetic compound with diverse applications in medicinal chemistry and biological research. Its unique structure incorporates a dichlorophenol moiety and a boron-containing dioxaborolane group, which contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is C12H15BCl2O3 with a molecular weight of 288.96 g/mol.

| Property | Value |

|---|---|

| CAS Number | 1003298-87-0 |

| Molecular Formula | C12H15BCl2O3 |

| Molecular Weight (g/mol) | 288.96 |

| Melting Point | 110°C |

| Boiling Point | 103°C |

| Purity | ≥97.0% |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail specific studies that highlight its efficacy against different biological targets.

Antimicrobial Activity

A study published in MDPI highlighted the compound's potential against multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 |

| Mycobacterium abscessus | 4–8 |

| Mycobacterium smegmatis | 4–8 |

The compound demonstrated moderate activity against these strains, suggesting potential for development as an antimicrobial agent .

Anticancer Properties

The anticancer activity of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has been explored in various cancer cell lines. Notably:

- Breast Cancer : The compound exhibited significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 of approximately . It showed a favorable selectivity index with minimal effects on non-cancerous MCF10A cells .

- Mechanism of Action : The compound was found to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in tumor metastasis .

- In Vivo Studies : In animal models inoculated with MDA-MB-231 cells, treatment with the compound resulted in reduced lung metastasis compared to controls .

Case Studies

Several case studies have been conducted to evaluate the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : In Sprague-Dawley rats, the compound showed moderate exposure with a peak plasma concentration () of and a slow elimination half-life () indicating prolonged systemic presence .

- Toxicity Assessment : A subacute toxicity study in healthy mice indicated that oral administration at high doses (up to ) did not result in significant adverse effects .

Q & A

Q. What is the optimal procedure for synthesizing 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

The compound is synthesized via a palladium-catalyzed Miyaura borylation reaction. A typical protocol involves reacting 4-bromo-2,6-dichlorophenol with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1 mol%) and Cs₂CO₃ (3 eq.) in anhydrous dioxane under nitrogen. The mixture is heated at 80°C for 16 hours, followed by purification via silica gel chromatography (ethyl acetate/hexanes gradient), yielding the product in 86% purity. Key characterization includes ESI-MS (m/z 289 [M+H]⁺) and NMR to confirm the boronate ester formation .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Structural validation requires a combination of techniques:

- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., observed m/z 289 matches the expected [C₁₂H₁₅BCl₂O₃ + H]⁺) .

- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and boron-linked substituents. The absence of residual starting material (e.g., 4-bromo-2,6-dichlorophenol) is critical.

- X-ray crystallography : For crystalline samples, programs like SHELXL or OLEX2 can refine crystal structures, ensuring correct stereoelectronic properties .

Advanced Research Questions

Q. What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

Low yields often stem from catalyst inefficiency or side reactions. Optimize by:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl bromides. Pd(dppf)Cl₂ (as in the synthesis) is effective but may require ligand tuning .

- Solvent/base systems : Replace dioxane with THF or DMF for better solubility. Adjust bases (e.g., K₂CO₃ instead of Cs₂CO₃) to reduce dehalogenation side reactions .

- Protecting group management : The phenolic -OH group may require protection (e.g., as a methyl ether) to prevent undesired nucleophilic side reactions during coupling .

Q. How does the compound’s boronate ester stability impact its use in biological applications (e.g., boron neutron capture therapy)?

The pinacol boronate ester enhances hydrolytic stability compared to free boronic acids, making it suitable for in vitro studies. However, under physiological conditions (pH 7.4, 37°C), gradual hydrolysis releases reactive boron species. Researchers should:

Q. What analytical approaches resolve contradictions in catalytic activity data across different studies?

Contradictions often arise from impurities or divergent reaction conditions. Address this by:

- Purity assessment : Use quantitative NMR (qNMR) or elemental analysis to rule out residual Pd catalysts or byproducts .

- Controlled benchmarking : Replicate reactions under standardized conditions (e.g., solvent, temperature, catalyst loading) to isolate variables.

- Computational modeling : DFT calculations (e.g., using Gaussian) can predict reactivity trends, such as the influence of electron-withdrawing chloro groups on boronate electrophilicity .

Q. How can researchers leverage this compound in multicomponent reactions for heterocycle synthesis?

The boronate ester acts as a directing group in transition-metal-catalyzed C-H activation. For example:

- Cyclopropanation : React with alkenes via Rh-catalyzed [2+1] cycloaddition.

- Heteroaryl coupling : Cross-couple with thiophene or pyridine boronic acids to build biaryl pharmacophores. Ensure anhydrous conditions to prevent boronate hydrolysis during extended reactions .

Methodological Considerations

Q. What protocols ensure reproducibility in column chromatography purification?

- Silica gel activation : Heat silica at 150°C for 3 hours to remove moisture.

- Gradient optimization : Start with 5% ethyl acetate in hexanes, increasing to 20% to elute the product while retaining polar impurities.

- TLC monitoring : Use UV-active stains or iodine vapor to track the target compound (Rf ~0.3 in 15% ethyl acetate/hexanes) .

Q. How can crystallographic data from this compound enhance computational drug design?

High-resolution X-ray structures (e.g., solved via SHELXL) provide precise bond lengths and angles for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.